Product packaging for DSPE-PEG2000-cyanur(Cat. No.:CAS No. 1246304-74-4)

DSPE-PEG2000-cyanur

Cat. No.: B1145398
CAS No.: 1246304-74-4
M. Wt: 2982.15
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DSPE-PEG2000-cyanur is a phospholipid-polyethylene glycol (PEG) conjugate with a cyanuric acid (cyanur) functional group. Its chemical name is 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (ammonium salt), with the molecular formula C₁₃₅H₂₆₅Cl₂N₆O₅₄P and CAS number 1246304-74-4 . The cyanur group enables covalent conjugation with amino-containing biomolecules (e.g., peptides, antibodies) under mild alkaline conditions, making it a critical tool for constructing targeted drug delivery systems .

Key structural features:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): Provides lipid bilayer compatibility and anchoring in nanoparticles.
  • PEG2000: Enhances hydrophilicity, reduces immunogenicity, and prolongs circulation time .
  • Cyanur group: A heterocyclic triazine derivative that facilitates bioorthogonal conjugation .

Properties

CAS No.

1246304-74-4

Molecular Formula

C₄₈H₉₁Cl₂N₆O₈P + (OCH ₂CH₂)n

Molecular Weight

2982.15

Synonyms

α-[(9R)-6-Hydroxy-6-oxido-1,12-dioxo-9-[(1-oxooctadecyl)oxy]-5,7,11-trioxa-2-aza-6-phosphanonacos-1-yl]-ω-[2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethoxy]-poly(oxy-1,2-ethanediyl) Ammonium Salt

Origin of Product

United States

Preparation Methods

Activation of PEG with Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is reacted with amine-terminated PEG2000 under controlled basic conditions (pH 8–9) to form a PEG-cyanur intermediate. This step exploits the nucleophilic substitution of chlorine atoms on cyanuric chloride with the PEG amine, yielding a dichlorotriazinyl-PEG derivative. Excess reagents are removed via dialysis or size-exclusion chromatography to ensure monodispersity.

Conjugation to DSPE

The activated PEG-cyanur is then coupled to DSPE through a carbodiimide-mediated reaction, typically using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This forms an amide bond between the PEG’s terminal amine and DSPE’s phosphate headgroup. The reaction is conducted in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) to prevent hydrolysis.

Table 1: Representative Synthesis Conditions

StepReagentsSolventTemperatureDurationYield
PEG ActivationCyanuric chloride, PEG2000-NH₂DCM0–4°C4–6 h75–85%
DSPE ConjugationEDC, NHS, DSPEDMFRT24 h60–70%
PurificationDialysis (MWCO 3.5 kDa)Water/DMSO48 h>95%

Source: Adapted from

Conjugation Techniques for Ligand Attachment

This compound enables site-specific coupling of biomolecules via its dichlorotriazinyl group. The conjugation occurs under mild basic conditions (pH 8.5–9.0), where primary amines on antibodies or peptides displace chlorine atoms on the triazine ring.

Direct Coupling to Antibodies

Bendas et al. demonstrated that antibodies can be attached without prior derivatization by incubating this compound liposomes with IgG at pH 8.8 for 2 hours. The reaction achieves >80% coupling efficiency, as quantified by size-exclusion chromatography.

Peptide Functionalization

Kheradmandi et al. utilized this compound to conjugate vascular endothelial growth factor (VEGF)-targeting peptides to liposomes. The protocol involved:

  • Hydrating a lipid film (this compound, HSPC, cholesterol) in phosphate buffer.

  • Extruding the mixture through 100 nm polycarbonate membranes.

  • Adding the peptide (1:10 molar ratio to cyanur groups) and stirring at 25°C for 4 hours.

Formulation Optimization for Liposome Stability

The molar ratio of this compound in liposomes critically impacts colloidal stability and ligand density. Studies indicate that 1–5 mol% this compound balances steric stabilization and ligand accessibility.

Impact of this compound Concentration

Izumi et al. tested liposomes containing 5–20 mol% this compound in natural seawater and buffer solutions. At 20 mol%, liposomes retained 85% integrity after 72 hours in seawater, compared to <10% for non-PEGylated controls.

Table 2: Liposome Stability vs. This compound Content

This compound (mol%)Survival Rate (72 h, seawater)Mean Diameter (nm)PDI
08%152 ± 120.21
545%138 ± 90.18
2085%145 ± 110.15

Source:

PEG Chain Length and Steric Effects

Comparative studies show that PEG2000 provides optimal steric hindrance against protein adsorption, extending circulation half-life to 24–48 hours in vivo. Longer PEG chains (e.g., PEG5000) reduce ligand binding efficiency due to increased hydrodynamic volume.

Purification and Characterization

Dialysis and Chromatography

Post-synthesis purification involves dialysis against DMSO and water (48 hours, MWCO 3.5 kDa) to remove unreacted cyanuric chloride and DSPE. High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) confirms purity (>95%).

Structural Validation

  • Nuclear Magnetic Resonance (NMR): ¹H NMR in CDCl₃ confirms PEG-DSPE linkage via peaks at δ 3.6–3.8 ppm (PEG ethylene oxide) and δ 1.2 ppm (DSPE stearoyl chains).

  • Differential Scanning Calorimetry (DSC): Endothermic transitions at 54°C (DSPE melting) and 38°C (PEG crystallization) verify conjugate integrity.

Applications in Targeted Liposome Preparation

Immunoliposomes for Cancer Therapy

Encapsula NanoSciences’ Immunosome®-Cyanur platform incorporates this compound at 1 mol% with 57% hydrogenated soy PC, 38% cholesterol, and 4% DSPE-PEG2000. This formulation achieves antibody densities of 40–50 µg antibody/µmol lipid, enabling precise tumor targeting.

Stability in High-Ionic Environments

Izumi et al. demonstrated that 20 mol% this compound liposomes withstand divalent cations (Mg²⁺, Ca²⁺) in seawater, retaining 80% stability at 200 mM ion concentrations . This contrasts with conventional liposomes, which aggregate within hours under similar conditions.

Chemical Reactions Analysis

Types of Reactions

DSPE-PEG2000-cyanur undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the polyethylene glycol and lipid moieties .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized lipid derivatives, while substitution reactions can result in various substituted cyanuric derivatives .

Scientific Research Applications

Drug Delivery Systems

DSPE-PEG2000-cyanur is primarily utilized in the development of liposomal formulations for drug delivery. Its unique properties enable the creation of cationic liposomes that can encapsulate therapeutic agents, enhancing their stability and circulation time in biological systems.

  • Cationic Liposomes : The cationic charge of this compound allows for effective interaction with negatively charged cell membranes, facilitating cellular uptake of encapsulated drugs.
  • Enhanced Pharmacokinetics : Incorporating this compound into liposomes improves the pharmacokinetics of drugs by increasing their stability and reducing immunogenicity during circulation .

Table 1: Comparison of Lipid Conjugates

Compound NameKey FeaturesUnique Aspects
DSPE-PEG2000-NH2Contains amine groups for direct couplingVersatile for forming stable amide bonds
DSPE-PEG2000-MalMaleimide functional group for thiol reactionsSpecificity towards thiol-containing biomolecules
DSPE-PEG2000-AzideAzide group for click chemistryEnables bioorthogonal reactions
This compound Facilitates mild bioconjugation reactionsEfficient coupling without extensive modifications

Bioconjugation Applications

The cyanur functional group in this compound allows for efficient coupling reactions with amine-containing biomolecules. This capability is particularly useful for attaching peptides, antibodies, and other proteins to liposomal carriers under mild conditions, preserving the integrity of sensitive biomolecules .

  • Stable Urea Linkages : The cyanur group reacts with amines to form stable urea linkages, enhancing the stability of the conjugated biomolecules .
  • Targeted Delivery : By conjugating targeting ligands to liposomes using this compound, researchers can achieve site-specific delivery of therapeutics, which may increase efficacy while minimizing side effects .

Case Studies and Research Findings

Numerous studies have highlighted the effectiveness of this compound in various applications:

  • Doxorubicin Conjugation : Research demonstrated significant interactions between doxorubicin and this compound, indicating its potential in optimizing drug delivery systems for cancer therapy.
  • Immunoliposomes : A study focused on targeting dysfunctional vascular endothelial cells using immunoliposomes prepared with this compound, showcasing its application in targeted therapies under flow conditions .

Synthesis and Characterization

The synthesis of this compound involves several steps that ensure the functionalization of the lipid for optimal performance in drug delivery and bioconjugation:

  • Preparation of Lipid Conjugate : The initial step involves combining distearoyl phosphatidylethanolamine with polyethylene glycol.
  • Functionalization with Cyanur : The cyanur group is introduced to facilitate bioconjugation with amine-containing molecules.
  • Characterization : Techniques such as nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of DSPE-PEG2000-cyanur involves its ability to form stable liposomes and nanoparticles. The polyethylene glycol moiety provides steric stabilization, while the cyanuric groups facilitate the attachment of various ligands and targeting molecules. This allows for the efficient delivery of therapeutic agents to specific cells and tissues .

Comparison with Similar Compounds

This compound in Drug Delivery

  • Tumor Inhibition: In a study using SW620 xenograft models, DSPE-PEG2000-modified liposomes (6% molar ratio) showed a tumor inhibition rate of 52.8%, outperforming non-PEGylated formulations (47%) .

Comparison with Other Derivatives

  • DSPE-PEG2000-Maleimide: Used in fluorescent probes (e.g., DSPE-PEG2000-Cy5) for real-time tracking of nanoparticle biodistribution .
  • DSPE-PEG2000-Carboxy NHS: Demonstrated superior colloidal stability in paclitaxel nanocrystals, reducing average particle size from 178.4 nm (unmodified) to 160.6 nm .
  • DSPE-PEG2000-Succinyl: Enhanced oral bioavailability of fenofibrate by 7-fold in rats compared to unmodified formulations .

Analytical Methods and Quality Control

  • HPLC-ELSD : Validated for quantifying DSPE-PEG2000 content in liposomes, with a linear range of 21.08–421.6 µg/mL and recovery rates of 99.03–101.23% .
  • Advanced Techniques : LGC Group employs HNMR, MS, IR, and 13CNMR to ensure batch-to-batch consistency .

Biological Activity

DSPE-PEG2000-cyanur is a specialized compound widely utilized in biomedical applications, particularly in drug delivery systems. This article explores its biological activity, mechanisms of action, and implications in therapeutic contexts, supported by relevant research findings and data.

Overview of this compound

This compound is a conjugate formed by linking 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with polyethylene glycol (PEG) and cyanuric chloride. This compound is primarily used to enhance the solubility and stability of drugs, particularly in lipid nanoparticle formulations for targeted delivery systems.

Targeting and Delivery

The primary function of this compound is to facilitate the encapsulation and delivery of therapeutic agents, such as microRNAs (miRNAs) and chemotherapeutic drugs. The compound forms lipid nanoparticles (LNPs) that can effectively transport these agents to target cells while minimizing systemic toxicity.

  • Encapsulation : this compound encapsulates specific miRNAs, such as let-7a, which play critical roles in regulating cellular processes like proliferation and migration.
  • Conjugation : The compound can covalently bond with peptides and antibodies, enabling targeted drug delivery without extensive prior modification .

Biochemical Pathways

The biochemical pathways influenced by this compound are primarily those regulated by the delivered miRNAs or drugs. For instance, let-7a miRNA has been shown to impact gene expression related to tumor growth and metastasis .

Pharmacokinetics and Metabolism

This compound exhibits unique pharmacokinetic properties due to its PEG component, which enhances circulation time in the bloodstream. It is metabolized into DSPE and PEG by esterases in vivo, with PEG excreted via urine. The compound's hydrophilic nature helps evade recognition by the mononuclear phagocyte system, thereby prolonging its half-life in circulation .

Cellular Effects

Studies indicate that this compound-modified LNPs can significantly improve cellular uptake of encapsulated agents. This is crucial for enhancing the efficacy of therapeutic compounds in cancer treatment contexts. Research shows that these nanoparticles preferentially accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect .

Study 1: Characterization of Drug Delivery Systems

A study utilizing NMR spectroscopy characterized the interactions between DSPE-PEG2000 and doxorubicin (DOX). The results demonstrated that the micelles formed from this compound could effectively solubilize DOX while maintaining structural integrity during circulation. The study highlighted the advantages of using DSPE-PEG2000 as a vehicle for hydrophobic drugs, indicating its potential for improving cancer therapy outcomes .

Study 2: Immunoliposome Applications

In another study focused on targeting dysfunctional vascular endothelial cells, researchers employed this compound to create immunoliposomes. These liposomes demonstrated enhanced adhesion characteristics under flow conditions, suggesting their utility in targeted therapies for vascular diseases .

Comparative Analysis of Related Compounds

CompoundKey FeaturesApplications
DSPE-PEG2000 Basic PEG-lipid conjugateDrug delivery systems
This compound Functionalized for peptide/antibody attachmentTargeted drug delivery
DSPE-PEG(2000) Carboxy NHS Reactive for amine-containing moleculesPEGylated liposomes

Q & A

Q. Basic

  • NMR spectroscopy : Confirm cyanur group attachment via proton shifts in the PEG backbone.
  • MALDI-TOF/MS : Verify molecular weight consistency and detect side products.
  • FTIR : Track functional group changes (e.g., C≡N stretches).
    Cross-reference data with unmodified DSPE-PEG2000 to establish baselines .

How can researchers optimize this compound's use in pH-responsive drug delivery systems?

Q. Advanced

  • DOE (Design of Experiments) : Vary cyanur-to-PEG ratios and assess release kinetics under simulated pH gradients (e.g., pH 5.0 vs. 7.4).
  • Mechanistic modeling : Use mathematical frameworks (e.g., Higuchi or Korsmeyer-Peppas models) to correlate structure-function relationships.
  • In vitro validation : Test cytotoxicity and release profiles in cell cultures with endo/lysosomal inhibitors to confirm pH-dependent behavior .

What ethical and safety protocols are essential when handling this compound in biological studies?

Q. Basic

  • Institutional approval : Ensure compliance with biosafety committees for in vivo work.
  • Material Safety Data Sheets (MSDS) : Review toxicity data for cyanur derivatives.
  • Waste disposal : Segregate organic solvents and cyanur-containing waste per EPA guidelines .

How can existing literature on PEG-lipid conjugates inform novel applications of this compound?

Q. Basic

  • Conduct a scoping review using databases like PubMed and SciFinder, filtering for PEG-lipid functionalization and cyanur chemistry.
  • Use citation chaining to trace seminal studies on PEG-cyanur derivatives.
  • Differentiate primary sources (e.g., synthesis protocols) from secondary reviews (e.g., stability analyses) .

What advanced statistical methods are suitable for analyzing this compound's biodistribution data in preclinical models?

Q. Advanced

  • Multivariate ANOVA : Account for variables like injection site, dose, and animal weight.
  • Bayesian hierarchical modeling : Address small sample sizes and inter-subject variability.
  • Machine learning : Train algorithms on imaging data (e.g., PET/CT) to predict accumulation patterns in organs .

How can researchers address batch-to-batch variability in this compound synthesis?

Q. Advanced

  • Implement Quality by Design (QbD) : Define critical process parameters (CPPs) like reaction time and purification methods.
  • Use PAT (Process Analytical Technology) : Monitor reactions in real-time via Raman spectroscopy.
  • Establish acceptance criteria (e.g., ≥95% purity via HPLC) and document deviations .

What cross-disciplinary approaches enhance the study of this compound's immunogenicity?

Q. Advanced

  • Immunology : Measure cytokine release in macrophage cell lines.
  • Computational chemistry : Simulate PEG-cyanur interactions with Toll-like receptors (TLRs).
  • Pharmacokinetics : Model plasma clearance rates using compartmental analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.